Colabomycin A
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Overview
Description
- It possesses both direct vasodilator properties and adrenergic blocking characteristics .
- Researchers have explored its applications in various diseases, including hypertension , coronary artery disease , congestive heart failure , and ischemic heart disease .
Nebivolol hydrochloride: is an orally active with high affinity for the .
Preparation Methods
- The synthetic routes and reaction conditions for Nebivolol hydrochloride are not explicitly mentioned in the available sources.
- it is industrially produced, and the specific production methods may vary depending on the manufacturer.
Chemical Reactions Analysis
- Nebivolol hydrochloride likely undergoes various chemical reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions are not specified in the available data.
- The major products formed from these reactions would require further investigation.
Scientific Research Applications
- Nebivolol hydrochloride has been studied extensively in research:
Endothelial Dysfunction: It improves endothelial dysfunction by stimulating endothelial nitric oxide synthase activity and exhibiting antioxidative properties.
Cell Proliferation Inhibition: Nebivolol hydrochloride inhibits proliferation in human coronary smooth muscle cells (haCSMCs) and endothelial cells (haECs).
Apoptosis Induction: It induces a moderate rate of apoptosis.
Nitric Oxide (NO) Formation: Nebivolol increases NO formation and decreases endothelin-1 secretion in endothelial cells.
Mechanism of Action
- Nebivolol’s mechanism involves beta receptor blockade (specifically beta(1)-receptors).
- It also directly dilates blood vessels (vasodilation) and may impact oxidative stress pathways.
Comparison with Similar Compounds
- Unfortunately, the available data does not provide a direct comparison with similar compounds.
- Further research would be needed to identify other related compounds.
Properties
CAS No. |
117778-57-1 |
---|---|
Molecular Formula |
C30H30N2O7 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1 |
InChI Key |
AVDIDFMWHMQFHM-ZNVBZEEFSA-N |
SMILES |
CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonyms |
colabomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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